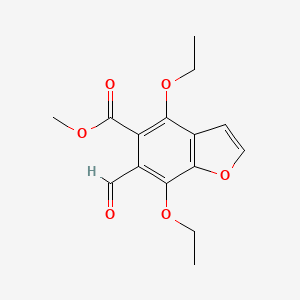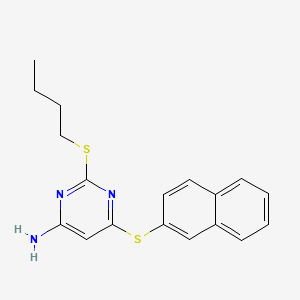![molecular formula C11H14N2O4 B12913540 (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol CAS No. 851690-85-2](/img/structure/B12913540.png)
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl and nitrophenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(2R,3R)-2-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with a similar pyrrolidine structure but different substituents.
Pyridine and Pyrrole Derivatives: Compounds with similar aromatic heterocyclic structures.
Uniqueness
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
851690-85-2 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O4/c14-7-8-5-9(13(16)17)1-2-11(8)12-4-3-10(15)6-12/h1-2,5,10,14-15H,3-4,6-7H2/t10-/m1/s1 |
InChIキー |
HYDDAQPPWAYGOZ-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
正規SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

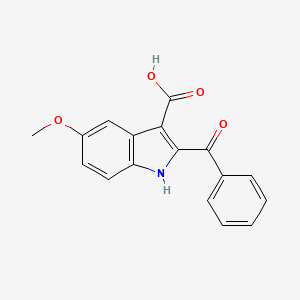
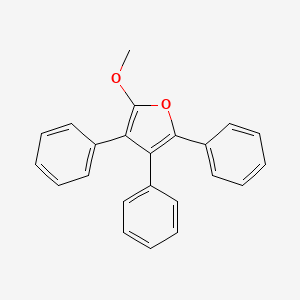
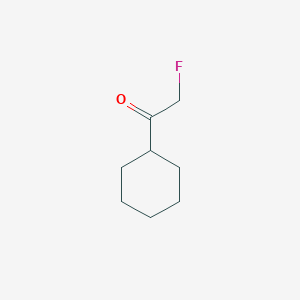
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)
![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)
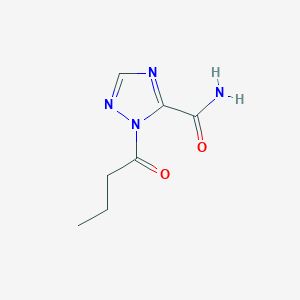
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)

